REACTION_CXSMILES
|
ClCC(O)=O.[OH:6][CH:7]1[CH2:13][O:12]C(C)(C)[O:10][CH2:9][CH:8]1[N:16]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.[OH-].[Na+].Cl>O>[OH:10][CH2:9][CH:8]([N:16]1[CH2:17][CH2:18][NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1)[CH:7]([OH:6])[CH2:13][OH:12] |f:2.3|
|
Name
|
|
Quantity
|
72.7 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
60.7 g
|
Type
|
reactant
|
Smiles
|
OC1C(COC(OC1)(C)C)N1CCNCCNCCNCC1
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
97 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
252c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
133 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one more hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the pH is maintained at 70° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C.
|
Type
|
CUSTOM
|
Details
|
Then, it is evaporated to dryness in a vacuum at this temperature
|
Type
|
ADDITION
|
Details
|
The residue is mixed twice with 310 ml of MeOH/EtOH each and in each case
|
Type
|
CUSTOM
|
Details
|
again evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue is then mixed with 620 ml of methanol
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice/water
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness in a vacuum
|
Type
|
CUSTOM
|
Details
|
The thus obtained crude product
|
Type
|
WASH
|
Details
|
The column is washed with deionized water until a conductivity of 23 μS
|
Type
|
WASH
|
Details
|
Then, the product is eluted with water/NH3
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C(CO)O)N1CCNCCNCCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 128.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |